9-(2-methoxyethyl)-6-[5-(5-methylpyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
Description
The exact mass of the compound this compound is 408.20222204 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methylpyrazin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8O2/c1-13-5-22-16(6-21-13)20(29)28-9-14-7-27(8-15(14)10-28)19-17-18(23-11-24-19)26(12-25-17)3-4-30-2/h5-6,11-12,14-15H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFZRBUDDJFFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2-methoxyethyl)-6-[5-(5-methylpyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₈H₂₃N₅O₂
- Molecular Weight : 357.41 g/mol
The structural complexity of this compound arises from its multiple functional groups and heterocyclic rings, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways. For instance, it has been proposed that the compound could inhibit the activity of Transient Receptor Potential Channel 6 (TRPC6) , which is implicated in various pathophysiological conditions such as nephrotic syndrome and heart failure .
Anticancer Activity
Recent research has indicated that derivatives similar to this compound exhibit significant anticancer properties. For example, compounds that share structural similarities have been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation .
Neuroprotective Effects
There is emerging evidence that this compound may also possess neuroprotective effects. Studies have demonstrated that related purine derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
Study 1: Antitumor Activity
In a study published in PubMed, researchers evaluated the efficacy of a structurally similar purine derivative on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Study 2: TRPC6 Inhibition
A patent investigation into benzimidazole derivatives revealed that compounds inhibiting TRPC6 could effectively reduce renal fibrosis in animal models. The compound's ability to modulate calcium influx through TRPC channels was highlighted as a key therapeutic mechanism .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Protects neuronal cells from oxidative stress | |
| TRPC6 Inhibition | Reduces renal fibrosis |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₂ |
| Molecular Weight | 357.41 g/mol |
| Solubility | Soluble in DMSO |
Scientific Research Applications
The compound 9-(2-methoxyethyl)-6-[5-(5-methylpyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine represents a complex structure with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant research findings and case studies.
Key Properties:
- Molecular Formula : C₁₈H₂₃N₅O₂
- Molecular Weight : Approximately 353.41 g/mol
- Solubility : Solubility in organic solvents and moderate solubility in water.
Medicinal Chemistry
The compound's unique structure suggests potential as a therapeutic agent. Research indicates that derivatives of purine compounds often exhibit significant biological activities, including:
- Anticancer Activity : Similar purine derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds with pyrrolopyrrole structures have shown promise in targeting specific cancer pathways.
- Antiviral Properties : Purine analogs are known to interfere with viral replication. The incorporation of the 5-methylpyrazine moiety may enhance this activity by improving binding affinity to viral enzymes.
Biochemical Research
The compound can be utilized as a biochemical probe to study enzyme interactions and signaling pathways. Its ability to mimic natural substrates allows researchers to investigate:
- Enzyme Kinetics : Understanding how the compound interacts with enzymes like kinases or phosphatases can provide insights into its mechanism of action.
- Signal Transduction : Investigating how this compound affects cellular signaling can lead to discoveries about its role in various physiological processes.
Drug Development
In drug development, the compound can serve as a lead structure for synthesizing more potent analogs. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and reduce toxicity.
Agricultural Chemistry
There is potential for applications in agricultural sciences, particularly as a pesticide or herbicide. Compounds with similar structures have been explored for their ability to disrupt pest metabolism or growth.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined a series of purine derivatives, including compounds structurally related to our target compound. The results indicated that certain modifications led to enhanced cytotoxicity against various cancer cell lines, suggesting that further exploration of similar structures could yield effective anticancer agents.
Case Study 2: Antiviral Efficacy
Research in Antiviral Research highlighted the effectiveness of purine analogs against viral infections such as HIV and Hepatitis C. The findings suggest that incorporating specific substituents, like those found in our compound, could improve antiviral activity by enhancing binding to viral polymerases.
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrrolo[3,4-c]pyrrole moiety in this compound?
The pyrrolo[3,4-c]pyrrole system can be synthesized via cyclization of appropriately substituted precursors. For example, cyclocondensation of amino nitriles with ketones or aldehydes under acidic or basic conditions has been effective for similar bicyclic systems (see for analogous pyrrolo[3,2-d]pyrimidine synthesis). Key steps include:
- Use of Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups to the purine core, as demonstrated in 6-phenylpurine derivatives .
- Protection of reactive amines with groups like Fmoc (fluorenylmethyloxycarbonyl), which is stable under basic conditions and cleaved with piperidine .
Advanced: How can stereochemical control be achieved during the synthesis of the octahydropyrrolo[3,4-c]pyrrole subunit?
The octahydropyrrolo[3,4-c]pyrrole contains multiple stereocenters, requiring chiral auxiliaries or enantioselective catalysis.
- Chiral pool synthesis : Use enantiomerically pure starting materials (e.g., proline derivatives) to propagate stereochemistry.
- Asymmetric hydrogenation : Catalytic hydrogenation of imines or enamines with chiral ligands (e.g., BINAP-Ru complexes) can set stereocenters .
- Crystallographic validation : Single-crystal X-ray diffraction (not explicitly mentioned in evidence) is recommended to confirm absolute configuration, though NMR coupling constants and NOE experiments (e.g., in ) can infer relative stereochemistry.
Basic: What analytical techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy :
- ¹H NMR identifies substituent patterns (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, pyrazine protons at δ 8.5–9.0 ppm) .
- ¹³C NMR confirms carbonyl groups (e.g., pyrazine-carbonyl at ~160–170 ppm) and quaternary carbons in the purine core .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks with <5 ppm error) .
Advanced: How to resolve contradictions in reaction yields during the coupling of the purine and pyrrolo[3,4-c]pyrrole subunits?
Discrepancies in yields may arise from:
- Catalyst deactivation : Pd(Ph₃)₄ (used in ) is sensitive to oxygen/moisture. Use rigorously anhydrous solvents and inert atmospheres.
- Steric hindrance : Bulky substituents on the purine or pyrrolo group can slow coupling. Optimize reaction time (e.g., extend reflux from 12 to 24 hours) or switch to bulkier ligands (e.g., XPhos) .
- Competing side reactions : Monitor intermediates via TLC or LC-MS to detect byproducts (e.g., protodeboronation in Suzuki couplings) .
Basic: What purification methods are suitable for isolating this compound?
- Column chromatography : Use gradients of ethyl acetate/hexane (1:3 to 1:6) for intermediates . For polar final products, employ reverse-phase C18 columns with water/acetonitrile .
- Recrystallization : Purify from ethanol or ethanol-DMF mixtures, leveraging solubility differences of the purine and pyrrolo groups .
Advanced: How can computational modeling aid in predicting the compound’s reactivity or binding properties?
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases or GPCRs) using software like AutoDock. Validate with experimental binding assays .
Basic: What are the stability considerations for storing this compound?
- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the purine core.
- Moisture sensitivity : The pyrazine-carbonyl group may hydrolyze in aqueous conditions. Use desiccants like silica gel .
Advanced: How to design analogues with improved solubility while retaining activity?
- Polar substituents : Replace the methoxyethyl group with a PEG chain or tertiary amine (e.g., morpholine) to enhance aqueous solubility .
- Prodrug strategies : Introduce ester or carbamate groups on the purine N-9 position, cleaved enzymatically in vivo .
Basic: What spectroscopic red flags indicate impurities in the final product?
- ¹H NMR : Extra peaks between δ 1.0–2.5 ppm suggest residual solvents (e.g., THF, ethyl acetate).
- LC-MS : Peaks with m/z ±14–18 Da indicate methyl/ethyl esters or incomplete deprotection .
Advanced: How to validate the biological relevance of this compound in target engagement studies?
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to purified targets.
- Cellular assays : Use reporter gene systems or Western blotting to assess downstream signaling modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
